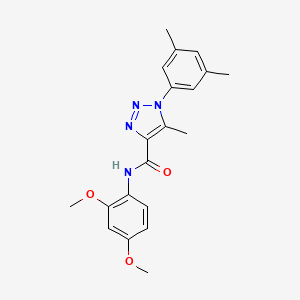
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties and Anti-convulsive Activity
One significant application of this compound and its derivatives is in the pharmacological sector, particularly due to its anti-convulsive properties. These compounds have shown potential in the treatment of epilepsy and conditions related to tension and agitation. The pharmacological properties stem from the triazole derivatives' ability to modulate neurological pathways, offering a promising avenue for therapeutic interventions in neuropsychiatric disorders (Shelton, 1981).
Synthesis of Macrolides and Antitumor Agents
Another application is in the synthesis of macrolides, including recifeiolide and curvularin, which have applications in treating bacterial infections and cancer. The process involves the photooxygenation of oxazoles, indicating the versatility of triazole derivatives in complex organic syntheses, contributing to the development of novel therapeutic agents (Wasserman, Ronald J. Gambale, & Pulwer, 1981).
Development of Metal-Organic Frameworks (MOFs)
The compound's framework has been utilized in the development of Zn(II)-based metal–organic frameworks (MOFs), which exhibit distinct gas sorption behaviors. These MOFs, synthesized using triazolate–carboxylate organic linkers, have applications in gas storage, separation, and catalysis. Their ability to selectively adsorb CO2 over N2, coupled with luminescence properties, showcases the compound's role in creating functional materials for environmental and energy-related applications (Chen, Tian, Fang, & Liu, 2016).
Antitumor Activity
Compounds related to N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their antitumor properties. For instance, imidazotetrazines, a related chemical structure, have shown a broad spectrum of antitumor activity. These findings highlight the compound's potential as a cornerstone for developing new antitumor agents, offering hope for innovative cancer treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Chemical Synthesis and Biological Activities
The versatility of triazole derivatives extends to their use in chemical synthesis and evaluating biological activities. Novel derivatives, such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, have been synthesized from dimethoxyacetophenone, displaying fungicidal and insecticidal activities. This underscores the compound's role in agrochemical research, contributing to the development of new pesticides and fungicides (Liu, Li, & Li, 2004).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-8-13(2)10-15(9-12)24-14(3)19(22-23-24)20(25)21-17-7-6-16(26-4)11-18(17)27-5/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWDOHTMKQUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-4-{[4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2440293.png)
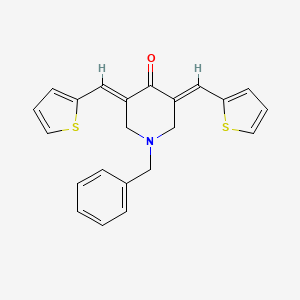
![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)
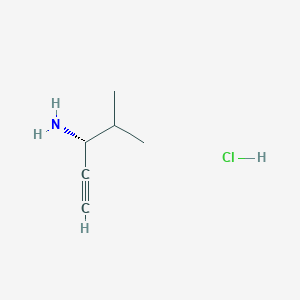
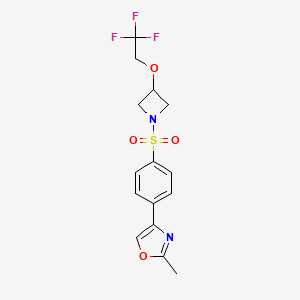
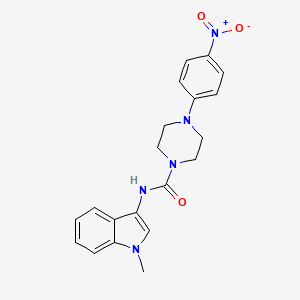
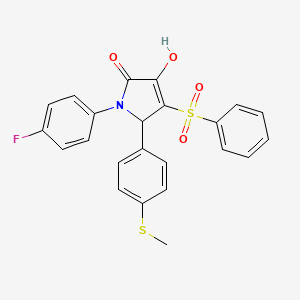
![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440306.png)


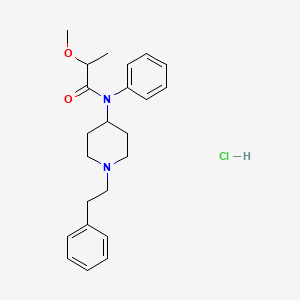
![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)